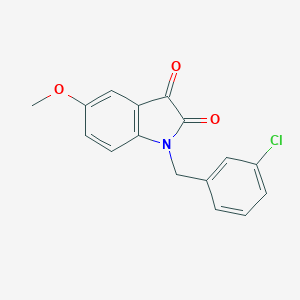![molecular formula C17H27N3O4S B260462 5,5-dimethyl-2-({[3-(propan-2-yloxy)propyl]carbamoyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B260462.png)
5,5-dimethyl-2-({[3-(propan-2-yloxy)propyl]carbamoyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-dimethyl-2-({[3-(propan-2-yloxy)propyl]carbamoyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-c]pyran core, which is a fused heterocyclic system, and is functionalized with multiple substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-({[3-(propan-2-yloxy)propyl]carbamoyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide typically involves multi-step organic synthesis
Formation of Thieno[2,3-c]pyran Core: This step often involves cyclization reactions using appropriate starting materials such as thiophene derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of Isopropoxypropyl Group: This can be achieved through nucleophilic substitution reactions where an appropriate alkyl halide reacts with a nucleophile.
Amino Carbonyl Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and protein binding due to its potential to form hydrogen bonds and other non-covalent interactions.
Medicine
The compound’s structural features suggest potential pharmacological applications, such as enzyme inhibition or receptor modulation. It could be investigated for its therapeutic potential in treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical reactivity.
Mechanism of Action
The mechanism by which 5,5-dimethyl-2-({[3-(propan-2-yloxy)propyl]carbamoyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide exerts its effects is likely related to its ability to interact with biological macromolecules. The compound’s functional groups can form hydrogen bonds, van der Waals interactions, and possibly covalent bonds with target proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyran Derivatives: Compounds with similar core structures but different substituents.
Carboxamide Derivatives: Molecules with similar functional groups but different core structures.
Uniqueness
What sets this compound apart is the combination of the thieno[2,3-c]pyran core with the specific isopropoxypropyl and amino carbonyl substituents. This unique combination of functional groups provides distinct chemical reactivity and potential biological activity not commonly found in other compounds.
Conclusion
5,5-dimethyl-2-({[3-(propan-2-yloxy)propyl]carbamoyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C17H27N3O4S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
5,5-dimethyl-2-(3-propan-2-yloxypropylcarbamoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxamide |
InChI |
InChI=1S/C17H27N3O4S/c1-10(2)23-7-5-6-19-16(22)20-15-13(14(18)21)11-8-17(3,4)24-9-12(11)25-15/h10H,5-9H2,1-4H3,(H2,18,21)(H2,19,20,22) |
InChI Key |
GVAAQJNITNJPAX-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)NC1=C(C2=C(S1)COC(C2)(C)C)C(=O)N |
Canonical SMILES |
CC(C)OCCCNC(=O)NC1=C(C2=C(S1)COC(C2)(C)C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B260384.png)
![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B260389.png)
![3-benzyl-8-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B260398.png)
![3-(4-bromophenyl)-8-(2,5-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B260402.png)
![8-(2,3-dimethoxyphenyl)-3-(2-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B260405.png)
![ethyl 2-{[(4-benzyl-1-piperazinyl)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B260410.png)
![7-(2-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-methylsulfanyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B260412.png)
![N-[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B260419.png)
![3,4-dichlorobenzyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl sulfide](/img/structure/B260439.png)
![8-(2,4-dimethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B260441.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B260442.png)
![8-(2-fluorophenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B260443.png)
![8-(2,3-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B260444.png)

